N-(2-chlorobenzyl)-2-methoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO2/c1-19-14-9-5-3-7-12(14)15(18)17-10-11-6-2-4-8-13(11)16/h2-9H,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMKWMNUHATXCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
General Strategies for the Synthesis of Benzamide (B126) Core Structures
The formation of the benzamide core typically involves the coupling of a benzoic acid derivative with an amine. Several classical and modern methods are employed to facilitate this transformation, each with its own advantages regarding yield, purity, and substrate scope.
One of the most direct methods is the reaction of a benzoyl chloride with an amine or ammonia. slideshare.netglobalconference.info This reaction, often performed under Schotten-Baumann conditions, is typically high-yielding and proceeds via an addition-elimination mechanism. slideshare.net The prerequisite benzoyl chloride can be synthesized from the corresponding benzoic acid using reagents like thionyl chloride or phosphorus pentachloride. globalconference.info
Alternatively, benzamides can be synthesized directly from benzoic acids without isolating the acyl chloride intermediate. This is achieved by using coupling reagents that activate the carboxylic acid, facilitating nucleophilic attack by the amine. nih.govnih.gov Other methods include the hydrolysis of benzonitriles, the rearrangement of oximes, and Friedel-Crafts-type reactions using isocyanates or cyanoguanidine with an aromatic substrate. slideshare.netnih.gov The direct carboxamidation of arenes using cyanoguanidine in the presence of a Brønsted superacid like triflic acid represents a more recent approach to primary benzamides. nih.gov
| Starting Material | Reagent(s) | Product | Key Features |
| Benzoic Acid | Thionyl Chloride, then Amine | Benzamide | Two-step process, often high-yielding. globalconference.info |
| Benzoyl Chloride | Ammonia / Amine | Benzamide | Direct, often exothermic reaction. slideshare.netchemicalbook.com |
| Benzoic Acid & Amine | Coupling Reagents (e.g., DCC, EDC) | Benzamide | Direct condensation, avoids acyl chlorides. nih.govresearchgate.net |
| Benzonitrile | Water (Hydrolysis) | Benzamide | Can be catalyzed by acids, bases, or enzymes. nih.govchemicalbook.com |
| Arene (e.g., Benzene) | Cyanoguanidine, Triflic Acid | Benzamide | Direct Friedel-Crafts carboxamidation. nih.gov |
Specific Synthetic Routes for N-(2-chlorobenzyl)-2-methoxybenzamide and Related Derivatives
The synthesis of the specific target molecule, this compound, involves the formation of an amide bond between the 2-methoxybenzoic acid moiety and the 2-chlorobenzylamine moiety. This can be accomplished through several reliable methods, primarily centered around amidation reactions.
The direct condensation of 2-methoxybenzoic acid with 2-chlorobenzylamine is a common and efficient strategy. This reaction requires the activation of the carboxylic acid group. Carbodiimides are a widely used class of coupling reagents for this purpose. fishersci.co.uk
Dicyclohexylcarbodiimide (DCC): DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. luxembourg-bio.com This intermediate is then attacked by the amine to form the amide bond. A major drawback of DCC is the formation of a dicyclohexylurea (DCU) byproduct, which is often insoluble and can complicate product purification, though it can be removed by filtration. luxembourg-bio.compeptide.com
Diisopropylcarbodiimide (DIC): DIC functions similarly to DCC, but the resulting diisopropylurea byproduct is more soluble in common organic solvents, making it more suitable for solid-phase synthesis and simplifying purification in solution-phase reactions. peptide.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC): EDC is a water-soluble carbodiimide. The corresponding urea byproduct is also water-soluble, allowing for easy removal via aqueous workup. peptide.com
To improve reaction efficiency and minimize side reactions, particularly racemization in chiral substrates, these coupling reagents are often used in conjunction with additives. peptide.com
1-Hydroxybenzotriazole (HOBt): HOBt is frequently used as an additive with carbodiimides. It reacts with the O-acylisourea intermediate to form an active HOBt ester. nih.govluxembourg-bio.com This ester is less reactive than the O-acylisourea, reducing the likelihood of side reactions, but is highly susceptible to aminolysis, leading to the desired amide in high yield and purity. nih.govnih.gov The combination of EDC and HOBt is a widely employed method for synthesizing amide bonds. nih.govresearchgate.net
A typical procedure for synthesizing this compound would involve stirring 2-methoxybenzoic acid with EDC and HOBt in an appropriate aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF), followed by the addition of 2-chlorobenzylamine. researchgate.net
| Coupling Reagent | Additive | Key Byproduct | Advantages/Disadvantages |
| DCC | None / HOBt | Dicyclohexylurea (DCU) | Insoluble byproduct (filtration removal); potent activator. luxembourg-bio.compeptide.com |
| DIC | HOBt | Diisopropylurea | Soluble byproduct; good for solid-phase synthesis. peptide.com |
| EDC | HOBt | Water-soluble urea | Easy removal of byproduct by aqueous extraction. nih.govpeptide.com |
Once the this compound scaffold is synthesized, it can be further modified to create a library of related derivatives. Derivatization can occur on either of the aromatic rings or at the amide nitrogen if it is secondary. Strategies include oxidation, reduction, or hydrolysis to alter existing functional groups. researchgate.net For example, if other functional groups are present on the rings, they can be transformed. A nitro group, for instance, could be reduced to an amine, which can then undergo a host of further reactions such as acylation or diazotization. Palladium-catalyzed cross-coupling reactions are also powerful tools for derivatization, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. nih.gov
Introducing new substituents onto the benzamide scaffold in a controlled manner is crucial for structure-activity relationship studies. Regioselective functionalization can be achieved through several methods. nih.gov
Directed Ortho Metalation (DoM): The amide group itself can act as a directing group, facilitating lithiation at the ortho position of the benzoyl ring. The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of substituents.
Transition Metal-Catalyzed C-H Functionalization: In recent years, transition metal catalysis (e.g., using palladium, rhodium, or cobalt) has emerged as a powerful tool for the direct functionalization of C-H bonds. acs.orgnih.govbohrium.com The amide group can serve as a weakly coordinating directing group, enabling regioselective arylation, alkenylation, or thiolation at specific positions on the aromatic rings. acs.orgbohrium.com For instance, palladium-catalyzed reactions have been used for the regioselective C-H functionalization/annulation of benzamides to construct isoquinolinones. acs.org
These advanced methods allow for the precise installation of functional groups, providing access to complex derivatives that would be difficult to synthesize through classical methods. nih.govnih.gov
Advanced Synthetic Techniques
To improve reaction times, yields, and environmental friendliness, modern synthetic techniques are increasingly being applied to the synthesis of benzamides.
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. fip.org The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. nih.govresearchgate.net The mechanism involves the direct interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating. fip.org
For the synthesis of this compound, a microwave-assisted approach could involve mixing 2-methoxybenzoic acid and 2-chlorobenzylamine, potentially with a coupling agent or under solvent-free conditions, and irradiating the mixture in a dedicated microwave reactor. researchgate.netlew.ro This technique has been successfully applied to the synthesis of various amides and heterocyclic scaffolds, demonstrating its efficiency and broad applicability. nih.govresearchgate.net
One-Pot Reaction Sequences (e.g., Biginelli Reaction)
While the Biginelli reaction is classically known for the synthesis of dihydropyrimidinones, the principles of one-pot, multi-component reactions are broadly applicable to the synthesis of a wide range of compounds, including N-substituted benzamides. A relevant example of a one-pot synthesis that could be adapted for this compound is the copper-catalyzed oxidative amidation of an aldehyde and an amine.
This methodology involves the reaction of an aldehyde with an amine in the presence of a catalyst and an oxidant to form the corresponding amide in a single vessel. Research on the synthesis of N-benzylbenzamide, a structurally related compound, has demonstrated the feasibility of this approach using a copper-based metal-organic framework (Cu-MOF) as a heterogeneous catalyst. nih.gov
The proposed one-pot synthesis of this compound would involve the reaction of 2-methoxybenzaldehyde and 2-chlorobenzylamine. The reaction is typically carried out in the presence of an oxidant system, such as N-chlorosuccinimide (NCS) and tert-butyl hydroperoxide (TBHP), and is catalyzed by a copper salt or complex.
A plausible reaction scheme is as follows:
Figure 1. Proposed one-pot synthesis of this compound via copper-catalyzed oxidative amidation.
Detailed research into the synthesis of analogous N-benzylbenzamides has provided insights into the optimization of reaction conditions. nih.gov The choice of solvent, temperature, and catalyst loading are critical parameters that influence the reaction yield. Acetonitrile has been identified as a suitable solvent for this type of transformation. nih.gov The reaction typically proceeds at a moderately elevated temperature to ensure a reasonable reaction rate.
The following interactive data table summarizes the typical reaction conditions and yields for the one-pot synthesis of various substituted N-benzylbenzamides based on published research, which can be extrapolated to the synthesis of the target compound.
| Entry | Aldehyde | Amine | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Benzaldehyde | Benzylamine | 5 | 65 | 2 | 75 |
| 2 | 4-Methylbenzaldehyde | Benzylamine | 5 | 65 | 2 | 82 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | 5 | 65 | 2 | 85 |
| 4 | 4-Chlorobenzaldehyde | Benzylamine | 5 | 65 | 2 | 78 |
| 5 | Benzaldehyde | 4-Methylbenzylamine | 5 | 65 | 2 | 72 |
| 6 | Benzaldehyde | 4-Chlorobenzylamine | 5 | 65 | 2 | 68 |
The data indicates that this one-pot methodology is robust and tolerates a variety of substituents on both the aldehyde and the amine, generally providing good to excellent yields. nih.gov The use of a heterogeneous catalyst like a Cu-MOF is also advantageous as it can be recovered and reused, adding to the sustainability of the process. nih.gov
Structural Characterization and Advanced Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For N-(2-chlorobenzyl)-2-methoxybenzamide, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its synthesized structure.
Proton NMR (¹H NMR) Chemical Shift Analysis
The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the various protons in its structure. The chemical shifts (δ) are influenced by the electronic environment of each proton, providing a map of the molecule's framework.
The spectrum can be divided into three main regions: the aromatic region, the benzyl (B1604629) methylene (B1212753) protons, and the methoxy (B1213986) protons. A key feature is the signal for the amide proton (N-H), which is expected to appear as a broad singlet or a triplet, with its chemical shift being sensitive to solvent and concentration. Based on data for similar N-benzylbenzamide structures, this peak is likely to be observed around δ 6.4-8.5 ppm. rsc.org
The protons of the 2-chlorobenzyl group and the 2-methoxybenzoyl group will resonate in the aromatic region, typically between δ 6.9 and δ 8.0 ppm. The protons on the 2-methoxybenzoyl ring are expected to show a characteristic splitting pattern. The proton ortho to the methoxy group and meta to the carbonyl group would likely appear around δ 7.0 ppm, while the other aromatic protons would be further downfield. rsc.org
The four protons on the 2-chlorobenzyl ring will also display distinct signals. Due to the presence of the electron-withdrawing chlorine atom, these protons are expected to be slightly deshielded. The benzylic methylene protons (-CH₂-) adjacent to the nitrogen atom are diastereotopic and would likely appear as a doublet around δ 4.6-4.9 ppm, with coupling to the amide proton. rsc.org The three protons of the methoxy group (-OCH₃) are expected to be the most shielded, appearing as a sharp singlet at approximately δ 3.8-3.9 ppm. rsc.orgrsc.org
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Amide (N-H) | 6.4 - 8.5 | Broad Singlet / Triplet |
| Aromatic (2-methoxybenzoyl) | 6.9 - 8.0 | Multiplet |
| Aromatic (2-chlorobenzyl) | 7.2 - 7.5 | Multiplet |
| Benzyl (-CH₂-) | 4.6 - 4.9 | Doublet |
| Methoxy (-OCH₃) | 3.8 - 3.9 | Singlet |
Note: Predicted values are based on analysis of structurally related compounds and may vary based on solvent and experimental conditions.
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum provides complementary information, detailing the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.
The carbonyl carbon (C=O) of the amide group is expected to be the most deshielded, with a chemical shift in the range of δ 165-170 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atom attached to the methoxy group (C-OCH₃) is anticipated to be significantly deshielded, appearing around δ 155-160 ppm. rsc.org The carbon bearing the chlorine atom (C-Cl) in the benzyl ring will also be deshielded, with a predicted chemical shift in the range of δ 130-135 ppm.
The benzylic carbon (-CH₂-) will likely appear around δ 43-45 ppm. The methoxy carbon (-OCH₃) is expected to be found at approximately δ 55-56 ppm. rsc.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C-OCH₃) | 155 - 160 |
| Aromatic (C-Cl) | 130 - 135 |
| Aromatic (other) | 110 - 132 |
| Benzyl (-CH₂-) | 43 - 45 |
| Methoxy (-OCH₃) | 55 - 56 |
Note: Predicted values are based on analysis of structurally related compounds and may vary based on solvent and experimental conditions.
Vibrational Spectroscopy for Molecular Fingerprinting
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show several characteristic absorption bands. A prominent feature will be the N-H stretching vibration of the amide group, typically observed in the region of 3300-3500 cm⁻¹. The C=O stretching of the amide (Amide I band) is a strong absorption expected around 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) usually appears in the 1510-1570 cm⁻¹ region.
Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene and methoxy groups will be observed just below 3000 cm⁻¹. The C-O stretching of the methoxy group should produce a strong band around 1240-1260 cm⁻¹. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretch | 3300 - 3500 |
| Amide (C=O) | Stretch (Amide I) | 1630 - 1680 |
| Amide (N-H) | Bend (Amide II) | 1510 - 1570 |
| Aromatic (C-H) | Stretch | > 3000 |
| Aliphatic (C-H) | Stretch | < 3000 |
| Methoxy (C-O) | Stretch | 1240 - 1260 |
| Chloro-aromatic (C-Cl) | Stretch | 600 - 800 |
Note: Predicted values are based on typical ranges for these functional groups.
Raman Spectroscopy
Raman spectroscopy provides complementary vibrational information to FTIR. While strong FTIR bands are often weak in Raman and vice versa, certain vibrations are active in both. The aromatic ring stretching vibrations are expected to produce strong signals in the Raman spectrum, typically in the 1400-1600 cm⁻¹ region. The symmetric stretching of the aromatic rings would be particularly prominent. The C-Cl stretch may also be observable.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound (C₁₅H₁₄ClNO₂) is 275.73 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 275. The presence of chlorine would also give rise to a characteristic M+2 peak at m/z 277, with an intensity of approximately one-third that of the molecular ion peak, due to the natural isotopic abundance of ³⁷Cl.
The fragmentation of this compound is likely to proceed through several characteristic pathways. A common fragmentation for amides is the alpha-cleavage adjacent to the carbonyl group. This could lead to the formation of the 2-methoxybenzoyl cation at m/z 135. Another significant fragmentation pathway would be the cleavage of the benzylic C-N bond, which could generate the 2-chlorobenzyl cation at m/z 125. Further fragmentation of this ion could involve the loss of chlorine to give a peak at m/z 90. The loss of the entire 2-chlorobenzyl group would also result in the ion at m/z 135.
Table 4: Predicted Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment Ion |
| 275/277 | [M]⁺ (Molecular Ion) |
| 135 | [C₈H₇O₂]⁺ (2-methoxybenzoyl cation) |
| 125/127 | [C₇H₆Cl]⁺ (2-chlorobenzyl cation) |
| 90 | [C₇H₆]⁺ |
Note: The m/z values correspond to the most abundant isotope where applicable.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing thermally labile or non-volatile molecules like this compound. This method typically ionizes the molecule without causing significant fragmentation, allowing for the clear determination of the molecular weight.
In positive ion mode, the compound is expected to be detected primarily as the protonated molecule, [M+H]⁺. Given the molecular formula C₁₅H₁₄ClNO₂, the molecular weight is 275.73 g/mol . The ESI-MS spectrum would therefore be expected to show a prominent ion cluster corresponding to the [M+H]⁺ ion at an m/z (mass-to-charge ratio) of approximately 276.74. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a corresponding [M+H+2]⁺ peak at m/z 278.74, providing further confirmation of the elemental composition. While ESI is a soft technique, some in-source fragmentation can occur. researchgate.net The most likely fragmentation pathway involves the cleavage of the amide bond, which is the most labile part of the molecule. nih.gov
Table 1: Predicted ESI-MS Data for this compound
| Ion | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 276.74 | Protonated molecular ion containing ³⁵Cl. |
| [M+H+2]⁺ | 278.74 | Protonated molecular ion containing ³⁷Cl isotope. |
| [C₈H₈O₂]⁺ | 136.05 | Fragment from cleavage of the N-C(benzyl) bond. |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The ionization method typically employed is Electron Ionization (EI), which is a higher-energy technique compared to ESI and results in extensive and predictable fragmentation. nist.gov This fragmentation pattern serves as a molecular fingerprint for identification.
For this compound, the major fragments are expected to arise from the cleavage of the amide and benzyl-nitrogen bonds. The resulting mass spectrum would likely be characterized by key fragment ions that correspond to the stable substructures of the molecule. nih.govresearchgate.net
Table 2: Predicted Major EI Fragmentation Ions in GC-MS Analysis
| Ion | Predicted m/z | Identity of Fragment |
|---|---|---|
| [C₈H₇O]⁺ | 135 | 2-methoxybenzoyl cation |
| [C₇H₆Cl]⁺ | 125 | 2-chlorobenzyl cation |
| [C₆H₅O]⁺ | 92 | Loss of CO from the 2-methoxybenzoyl fragment |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous confirmation of a compound's elemental formula. By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions. nih.gov This technique provides definitive evidence for the molecular formula of this compound.
Table 3: HRMS Data for this compound
| Ion Formula | Ion Type | Calculated Exact Mass |
|---|---|---|
| C₁₅H₁₅ClNO₂ | [M+H]⁺ | 276.0786 |
The experimentally measured exact mass is expected to align with the calculated value with an error of less than 5 ppm, confirming the assigned molecular formula.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy state. In this compound, the principal chromophores are the two aromatic rings (the 2-methoxybenzoyl group and the 2-chlorobenzyl group) and the amide functional group. mdpi.com The spectrum is expected to show absorptions corresponding to π → π* transitions associated with the aromatic systems and n → π* transitions associated with the non-bonding electrons of the oxygen and nitrogen atoms in the amide group. elsevierpure.com
Table 4: Expected UV-Vis Absorption Bands and Electronic Transitions
| Wavelength (λmax) Range (nm) | Type of Transition | Associated Chromophore |
|---|---|---|
| ~200-230 nm | π → π* | Benzoyl aromatic system |
| ~260-280 nm | π → π* | Chlorobenzyl aromatic system |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a pure compound. The experimentally determined percentages of carbon (C), hydrogen (H), and nitrogen (N) are compared against the theoretically calculated values derived from the molecular formula, C₁₅H₁₄ClNO₂. A close correlation between the experimental and theoretical values is a key indicator of sample purity.
Table 5: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Molecular Formula: C₁₅H₁₄ClNO₂ (MW: 275.73 g/mol ) |
|---|---|---|---|
| Theoretical Percentage (%) | |||
| Carbon | C | 12.01 | 65.34% |
| Hydrogen | H | 1.01 | 5.12% |
| Chlorine | Cl | 35.45 | 12.85% |
| Nitrogen | N | 14.01 | 5.08% |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
Table 6: Representative Crystallographic Data for Related Benzamide (B126) Structures
| Parameter | Description |
|---|---|
| Crystal System | Monoclinic or Triclinic |
| Space Group | e.g., P2₁/n or P-1 |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Molecules per unit cell (Z) | 2 or 4 |
Table 7: Key Dihedral Angles for Conformational Definition
| Dihedral Angle | Atom Sequence | Description |
|---|---|---|
| φ (phi) | C(O)-N-C(benzyl)-C(aromatic) | Defines the rotation around the N-C(benzyl) bond. |
| ψ (psi) | C(aromatic)-C(O)-N-C(benzyl) | Defines the rotation around the C(O)-N bond. |
| ω (omega) | C(aromatic)-C(O)-N-H | Describes the planarity of the amide group. |
These angles dictate the steric and electronic interactions within the molecule and are fundamental to understanding its three-dimensional structure.
Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the intermolecular hydrogen bonding and other non-covalent interactions for the compound this compound. While crystallographic studies are essential for a definitive analysis of the three-dimensional arrangement of molecules in the solid state and the specific interactions between them, no such study for this particular compound appears to be publicly available at this time.
Typically, the analysis of intermolecular interactions in related benzamide structures reveals the presence of several key non-covalent forces that dictate their supramolecular assembly. These often include:
N-H···O Hydrogen Bonds: In many primary and secondary amides, the amide N-H group is a potent hydrogen bond donor, and the carbonyl oxygen (C=O) is an effective acceptor. This interaction is one of the most common and influential in determining the crystal packing of such molecules. For instance, in the crystal structures of various benzamide complexes, N-H···O hydrogen bonds are frequently observed, leading to the formation of chains or more complex networks.
π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also contribute to the cohesive energy of the crystal.
In the absence of specific crystallographic data for this compound, a detailed quantitative description of its intermolecular interactions, including bond distances, angles, and graphical representations of the crystal packing, cannot be provided. Such an analysis would require experimental determination of the crystal structure through techniques like single-crystal X-ray diffraction. Computational modeling could offer theoretical predictions of these interactions, but this would not constitute the "detailed research findings" from experimental sources as required.
Therefore, a definitive and scientifically accurate account of the intermolecular hydrogen bonding and other non-covalent interactions for this compound awaits further experimental investigation and publication in peer-reviewed scientific literature.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecules from first principles. These methods model the electron density to calculate the energy of the system, from which numerous molecular properties can be derived. For N-(2-chlorobenzyl)-2-methoxybenzamide, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are commonly employed to provide a detailed understanding of its electronic structure and reactivity.
The first step in most computational studies is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization or energy minimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest potential energy.
Table 1: Representative Optimized Geometrical Parameters (Theoretical)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | ~1.24 | ||
| C-N (amide) | ~1.36 | ||
| N-C (benzyl) | ~1.46 | ||
| C-Cl | ~1.75 | ||
| C-O (methoxy) | ~1.37 | ||
| O=C-N | ~122.0 | ||
| C-N-C | ~121.0 | ||
| Phenyl Ring 1 - Phenyl Ring 2 | Variable |
Note: These are typical values derived from DFT calculations on analogous structures and serve as an illustrative example.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.
In this compound, the HOMO is typically localized on the electron-rich 2-methoxybenzamide (B150088) ring, which acts as the primary electron-donating part of the molecule. Conversely, the LUMO is often distributed over the 2-chlorobenzyl ring, influenced by the electron-withdrawing nature of the chlorine atom. The analysis of these orbitals helps in predicting which parts of the molecule are susceptible to electrophilic and nucleophilic attack. rsc.org
Table 2: Calculated Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 to -5.5 |
| LUMO Energy | -1.0 to 0.0 |
| HOMO-LUMO Energy Gap (ΔE) | 4.5 to 5.5 |
Note: Values are illustrative, based on DFT calculations for similar benzamide (B126) structures.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. chemrxiv.orgnih.govnumberanalytics.com It is invaluable for identifying the electrophilic and nucleophilic sites and predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.net The MEP is color-coded, with red indicating regions of high electron density (negative potential, prone to electrophilic attack) and blue indicating regions of low electron density (positive potential, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.
For this compound, the MEP map would show a significant negative potential (red) around the carbonyl oxygen of the amide group and the oxygen of the methoxy (B1213986) group, highlighting these as primary sites for hydrogen bonding. The regions around the hydrogen atom of the amide's N-H group would exhibit a positive potential (blue), indicating its role as a hydrogen bond donor. The aromatic rings will show a mix of potentials, influenced by their respective substituents.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines the delocalization of electron density between filled Lewis-type orbitals (bonds or lone pairs) and empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). ijnc.irnih.gov This charge delocalization, or hyperconjugation, contributes to the stability of the molecule.
In the context of this compound, NBO analysis can quantify the strength of intramolecular interactions, such as hydrogen bonds (e.g., N-H···O). It also reveals the nature of the resonance within the amide group and the aromatic rings. The analysis provides second-order perturbation energies (E(2)), which indicate the magnitude of the stabilization energy from these donor-acceptor interactions. For instance, a significant E(2) value for the interaction between the lone pair of the carbonyl oxygen and the antibonding orbital of the N-H bond would confirm a strong intramolecular interaction. nih.gov
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. nih.govnih.govresearchgate.netdocumentsdelivered.com
Vibrational Frequencies (IR/Raman): Theoretical vibrational spectra can be calculated to assign the characteristic peaks observed in experimental IR and Raman spectra. For this compound, key vibrational modes include the C=O stretch of the amide, the N-H stretch, the C-Cl stretch, and the aromatic C-H stretches.
NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. These theoretical shifts are often in good agreement with experimental values and are crucial for confirming the molecular structure. nih.gov
UV-Vis Transitions: Time-dependent DFT (TD-DFT) can predict the electronic transitions that give rise to UV-Vis absorption spectra. The calculations provide the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λ_max) and intensities, respectively. This helps in understanding the electronic properties and chromophores within the molecule. researchgate.net
Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)
| Spectroscopic Parameter | Predicted Value | Typical Experimental Range |
|---|---|---|
| C=O Stretch (IR, cm⁻¹) | ~1650-1670 | 1640-1680 |
| N-H Stretch (IR, cm⁻¹) | ~3300-3350 | 3250-3400 |
| Amide Proton (¹H NMR, ppm) | ~8.0-9.0 | 7.5-8.5 |
| Methoxy Protons (¹H NMR, ppm) | ~3.8-4.0 | 3.7-3.9 |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. scialert.netwalshmedicalmedia.commdpi.com This method is central to drug discovery and helps in understanding the binding mode and affinity of a potential drug candidate. nih.govnih.gov
For this compound, molecular docking studies would be performed to investigate its potential to inhibit specific biological targets. For example, based on the activities of similar benzamide structures, it could be docked into the active sites of enzymes like butyrylcholinesterase or various kinases. acs.orgnih.gov Studies on a closely related compound, an N-(2-chlorobenzyl)-substituted hydroxamate, have shown inhibition of 1-deoxy-D-xylulose 5-phosphate synthase (DXS), suggesting this enzyme could be a relevant target. rsc.orgrsc.org
The docking process generates a score, typically in kcal/mol, which estimates the binding free energy. A lower (more negative) score indicates a more favorable binding interaction. The analysis also reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. These insights are critical for structure-activity relationship (SAR) studies and for optimizing the ligand to improve its potency and selectivity. acs.orgnih.govresearchgate.net
Table 4: Illustrative Molecular Docking Results
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Enzyme X (e.g., DXS) | -8.5 | Amino Acid 1 (e.g., Ser) | Hydrogen Bond with C=O |
| Amino Acid 2 (e.g., Tyr) | Pi-Pi Stacking with Phenyl Ring | ||
| Amino Acid 3 (e.g., Leu) | Hydrophobic Interaction | ||
| Enzyme Y (e.g., BChE) | -9.2 | Amino Acid 4 (e.g., Trp) | Pi-Pi Stacking with Chloro-Phenyl Ring |
| Amino Acid 5 (e.g., His) | Hydrogen Bond with N-H |
Note: This table is a hypothetical representation of potential docking results to illustrate the type of data generated.
Prediction of Binding Modes and Affinities with Receptor Proteins
Currently, there are no publicly available studies that predict the binding modes or affinities of this compound with any specific receptor proteins. Molecular docking simulations, a standard computational technique to predict the preferred orientation of a ligand when bound to a target protein, have not been reported for this compound. Consequently, there is no data on its potential binding energy, a metric used to estimate the strength of the interaction, or the specific pocket within a receptor it might occupy.
Analysis of Key Residue Interactions and Hydrogen Bonding Networks
Without docking studies, the analysis of key amino acid residue interactions and the formation of hydrogen bonding networks between this compound and a protein target is not possible. Such analyses are crucial for understanding the basis of molecular recognition and for the rational design of more potent and selective analogs. The identification of specific hydrogen bonds, hydrophobic interactions, or electrostatic interactions would provide a detailed picture of how the molecule is anchored within a binding site.
Molecular Dynamics Simulations for Conformational Landscapes and Protein-Ligand Dynamics
Molecular dynamics (MD) simulations, which provide a dynamic view of molecular systems over time, have also not been published for this compound. MD simulations are used to explore the conformational landscape of a molecule, revealing its flexibility and the different shapes it can adopt. When applied to a protein-ligand complex, these simulations can illuminate the stability of the binding mode and the dynamic interplay between the ligand and the protein, offering a more realistic representation of the biological environment. The absence of such studies means our understanding of the conformational preferences and dynamic behavior of this compound is limited to what can be inferred from its static 2D structure.
Structure Activity Relationship Sar Studies of N 2 Chlorobenzyl 2 Methoxybenzamide and Analogs
Influence of Aromatic Ring Substitutions (e.g., Halogenation, Methylation, Methoxylation)
For analogs acting as tubulin polymerization inhibitors, SAR studies have demonstrated that the substitution pattern on the benzamide (B126) B-ring is a key determinant of antiproliferative activity. For instance, maintaining a 2-methoxy group on the B-ring is often favorable. The introduction of additional methoxy (B1213986) groups at the 3- and 4-positions of the B-ring can further enhance activity.
On the N-benzyl A-ring, the presence and position of halogen atoms are significant. A 2-chloro substituent, as seen in the parent compound, is a common feature in active analogs. The combination of specific substitutions on both rings can lead to highly potent compounds. For example, a derivative with a 2-chloro-3,4-dimethoxy substitution on the A-ring and a 2,3,4-trimethoxy substitution on the B-ring has shown potent tubulin polymerization inhibitory activity.
In a series of N-benzylbenzamide derivatives designed as tubulin polymerization inhibitors, the following observations were made regarding aromatic ring substitutions:
Benzamide B-ring: The presence of a 2-methoxy group is a common starting point. The addition of methoxy groups at the 3- and 4-positions generally leads to increased potency.
N-benzyl A-ring: Halogen substitutions, particularly chlorine at the ortho position, are frequently associated with significant activity. Combining this with other substitutions can further modulate efficacy. For example, moving the chloro group to the para position or introducing other substituents can alter the activity profile.
The electronic effects of substituents on the aromatic rings play a significant role. Electron-donating groups, such as methoxy, and electron-withdrawing groups, like halogens, influence the molecule's interaction with its biological target. nih.govresearchgate.net For instance, in the context of M1 muscarinic acetylcholine (B1216132) receptor antagonists, substitutions at the 2-position of the benzamide ring with either a chloro (2-Cl) or a methoxy (2-OMe) group resulted in submicromolar M1 IC50 values. nih.gov
The following table summarizes the influence of aromatic ring substitutions on the antiproliferative activity of selected N-benzylbenzamide analogs against various cancer cell lines.
| Compound | A-Ring Substitution (N-benzyl) | B-Ring Substitution (benzamide) | Cell Line | IC50 (nM) |
| Analog 1 | 2-Cl, 3,4-(OCH3)2 | 2,3,4-(OCH3)3 | A549 (Lung) | 15 |
| Analog 2 | 2-Cl, 3,4-(OCH3)2 | 2,3,4-(OCH3)3 | HCT116 (Colon) | 12 |
| Analog 3 | 2-Cl, 3,4-(OCH3)2 | 2,3,4-(OCH3)3 | MCF-7 (Breast) | 27 |
| Analog 4 | 4-Cl | 2,3,4-(OCH3)3 | A549 (Lung) | >1000 |
| Analog 5 | 2-Cl | 2-OCH3 | M1 Receptor | 960 |
| Analog 6 | H | 2-OCH3 | M1 Receptor | 820 |
Data synthesized from multiple research sources.
Impact of Amide Linkage Modifications and Alkyl Chain Variations
The amide linkage and the methylene (B1212753) bridge connecting the two aromatic rings are critical for maintaining the optimal conformation of N-(2-chlorobenzyl)-2-methoxybenzamide analogs for biological activity. Modifications to these structural elements can significantly alter potency.
Studies on antischistosomal N-phenylbenzamides, a related class of compounds, have shown that the orientation of the amide bond is not always a critical feature for activity. An amide-reversed analog retained its antischistosomal potency, suggesting that for some biological targets, the key interactions can be maintained regardless of the amide's directionality. However, the substitution pattern on the phenyl rings in conjunction with the amide orientation is crucial, as moving a para-substituent to a meta-position in the reversed amide led to a complete loss of activity.
N-alkylation of the amide nitrogen has also been explored. For instance, the synthesis of an N-methyl imide derivative was accomplished to understand the importance of the imide linker. nih.gov In some cases, N-alkylation can provide insights into the hydrogen-bonding requirements of the target protein. If the amide N-H is involved in a critical hydrogen bond with the receptor, its replacement with an N-alkyl group would be expected to decrease or abolish activity.
Variations in the alkyl chain connecting the two aromatic systems have been investigated to a lesser extent for this specific scaffold. However, in related compound series, such as those targeting STAT3, modifying the linker has been a key strategy. For example, reducing the size of a glycine (B1666218) linker to a simple amide group was explored to optimize the distance between the two aryl groups. nih.gov This highlights the general principle that the length and flexibility of the linker are important parameters for achieving optimal interaction with the target protein.
Correlation of Structural Features with Specific Biological Activities
The structural modifications of this compound analogs have been correlated with a range of biological activities, most notably as anticancer agents through the inhibition of tubulin polymerization and histone deacetylases (HDACs).
Anticancer Activity via Tubulin Inhibition:
A significant body of research has focused on developing N-benzylbenzamide derivatives as tubulin polymerization inhibitors that bind to the colchicine (B1669291) site. acs.orgresearchgate.net The SAR studies in this area have established a clear correlation between specific substitution patterns and potent antiproliferative activity. For example, compound 20b from one study, which features a complex substitution pattern, exhibited IC50 values in the low nanomolar range against several cancer cell lines. acs.org This high potency is attributed to the optimal arrangement of substituents on both aromatic rings, which enhances binding to the colchicine site on tubulin.
The following table presents data for selected N-benzylbenzamide analogs and their inhibitory activity against tubulin polymerization and cancer cell proliferation.
| Compound | A-Ring Substitution (N-benzyl) | B-Ring Substitution (benzamide) | Tubulin Polymerization IC50 (µM) | Antiproliferative IC50 (nM) (A549 cell line) |
| 20b | 2-Cl, 3,4-(OCH3)2 | 2,3,4-(OCH3)3 | 1.5 | 15 |
| Analog 7 | 4-F | 2,3,4-(OCH3)3 | >20 | >1000 |
| Analog 8 | 2-Cl, 4-F | 2,5-(OCH3)2 | 2.1 | 45 |
Data synthesized from multiple research sources. acs.org
Anticancer Activity via HDAC Inhibition:
N-benzylbenzamide derivatives have also been investigated as HDAC inhibitors. The benzamide moiety can act as a zinc-binding group, which is a key feature of many HDAC inhibitors. The substitutions on the benzamide ring can influence the selectivity for different HDAC isoforms. For instance, subtle variations in substituents on the benzamide ring can lead to dramatic shifts in selectivity between HDAC1, HDAC2, and HDAC3.
Antiplasmodial Activity:
SAR studies on 2-phenoxybenzamides, which share the benzamide core, have revealed features that correlate with antiplasmodial activity. In these studies, the substitution pattern on the anilino part of the molecule and the size of the substituents were found to be critical for activity against Plasmodium falciparum.
Rational Design Principles Derived from SAR Analysis
The extensive SAR studies on this compound and its analogs have led to the formulation of several rational design principles for developing potent and selective inhibitors for various biological targets.
For the design of tubulin polymerization inhibitors , the following principles have been derived:
Three-dimensional conformation is key: The N-benzylbenzamide scaffold serves as a rigid core that correctly positions the substituted aromatic rings to interact with the colchicine binding site on tubulin.
Optimal substitution on both aromatic rings: High potency is achieved through a combination of specific substituents on both the A-ring and B-ring. For the B-ring, multiple methoxy groups are generally favorable. For the A-ring, halogen substitutions, particularly at the ortho position, often enhance activity.
The amide linker is crucial: The amide bond and the methylene bridge are essential for maintaining the correct spatial orientation of the two aromatic rings. Modifications to this linker can significantly impact activity.
For the design of HDAC inhibitors , the following principles are considered:
The benzamide as a zinc-binding group: The benzamide moiety can chelate the zinc ion in the active site of HDACs.
Substitutions for selectivity: The pattern of substitution on the benzamide ring can be tailored to achieve selectivity for specific HDAC isoforms.
In general, the rational design of N-benzylbenzamide analogs involves a multi-parameter optimization process, considering not only the potency against the primary target but also properties such as solubility and metabolic stability. The insights gained from SAR studies are instrumental in guiding the design of new compounds with improved therapeutic potential.
Preclinical Biological Studies and Mechanistic Investigations Excluding Human Clinical Data
In Vitro Biological Activities of N-(2-chlorobenzyl)-2-methoxybenzamide and Related Benzamides
The in vitro evaluation of this compound and its chemical relatives has uncovered a spectrum of biological activities. These studies form the foundational understanding of the compound's potential pharmacological relevance by examining its interactions with specific molecular targets and its effects on cellular and microbial systems.
Enzyme Inhibition Assays (e.g., Urease Inhibition, Acetylcholinesterase and Butyrylcholinesterase Inhibition, PCSK9 Inhibition, DNA Gyrase/Topoisomerase IV Inhibition)
The ability of benzamide (B126) derivatives to inhibit various enzymes is a key area of investigation.
Urease Inhibition : Urease, a nickel-dependent enzyme, is a target for treating infections by ureolytic bacteria like Helicobacter pylori. nih.govresearchgate.net While direct studies on this compound are not available, related benzamide structures have been explored. For instance, hydroxamic acid derivatives are noted as promising urease inhibitors, believed to chelate the nickel ions in the enzyme's active site. mdpi.com Compounds like phosphoramidates act as transition-state analogs and are among the most potent urease inhibitors known. nih.gov Other compounds, such as quinones and ebselen, inhibit urease by covalently modifying a critical cysteine residue in the active site flap. researchgate.netnih.gov
Acetylcholinesterase and Butyrylcholinesterase Inhibition : Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial for managing conditions like Alzheimer's disease. nih.gov Research into novel 2-benzoylhydrazine-1-carboxamides, a class of compounds related to benzamides, has identified dual inhibitors of both enzymes. nih.gov Many of these derivatives demonstrated IC₅₀ values ranging from 44–100 µM for AChE and as low as 22 µM for BChE, with several showing inhibitory activity comparable to or better than the established drug rivastigmine. nih.gov
Other Enzyme Inhibition : A compound structurally similar to the subject, N-(2-chlorobenzyl)-4-isopropoxybenzamide, was identified as an inhibitor of 1-deoxy-D-xylulose 5-phosphate synthase (DXS) with an IC₅₀ value of 1.0 μM. The DXS enzyme is part of the MEP pathway, which is essential for certain pathogens like Mycobacterium tuberculosis.
Information regarding the inhibition of PCSK9 and DNA Gyrase/Topoisomerase IV by this compound or its close analogs was not identified in the reviewed literature.
Receptor Binding and Functional Assays (e.g., Dopamine (B1211576) D2, D3, D4 Receptor Affinity and Selectivity, Serotonin (B10506) 5-HT1A Receptor, Adrenergic alpha1 Receptor, Metabotropic Glutamate (B1630785) Receptor 7 (mGluR7) Antagonism)
Benzamide derivatives are well-known for their interaction with central nervous system receptors, particularly dopamine receptors.
Dopamine Receptor Affinity : Substituted benzamides are recognized for their potential as antipsychotic agents due to their affinity for dopamine receptors. nih.gov A study on a series of N-[ω-[4-arylpiperazin-1-yl]alkyl]-methoxybenzamides revealed compounds with high affinity for the dopamine D4 receptor. nih.gov Notably, the compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (a methoxybenzamide derivative) showed exceptional potency and selectivity. nih.gov It displayed an IC₅₀ value of 0.057 nM for the dopamine D4 receptor and was over 10,000 times more selective for D4 than for the D2 receptor. nih.gov
Selectivity Profile : The same highly potent D4 ligand, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, was also tested for its affinity to other receptors. nih.gov It was found to be highly selective, showing low affinity for both the serotonin 5-HT1A and adrenergic alpha1 receptors, underscoring its specific interaction with the D4 receptor subtype. nih.gov
No specific data on the interaction of this compound or its close analogs with the metabotropic glutamate receptor 7 (mGluR7) were found in the reviewed scientific literature.
Antiproliferative and Cytotoxicity Studies in Cancer Cell Lines (e.g., HepG2, PC3, MIA PaCa-2, MCF-7, HCT-116)
The potential of benzamide derivatives as anticancer agents has been evaluated against various human cancer cell lines.
MCF-7 (Breast Cancer) : A series of N-(benzimidazol-2-yl)-substituted benzamides were assessed for their antiproliferative effects on MCF-7 cells. acgpubs.org The study highlighted that a methoxy (B1213986) substituent on the phenyl ring increased the compound's potency. acgpubs.org The most active compound, N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide , demonstrated an IC₅₀ value of 3.84 ± 0.62 μM, which was more potent than the established anticancer drug Doxorubicin (IC₅₀ = 5.93 ± 0.33 μM) in the same assay. acgpubs.org
MIA PaCa-2 (Pancreatic Cancer) : Research on N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides identified two compounds with submicromolar antiproliferative activity in MIA PaCa-2 cells and good metabolic stability. These compounds were found to modulate autophagy, a key cellular process in cancer.
Other Cell Lines : While extensive data exists for various benzamide structures, specific cytotoxicity data for this compound against HepG2, PC3, and HCT-116 cell lines were not available in the reviewed literature.
Table 1: Antiproliferative Activity of a Related Benzamide Derivative
| Compound | Cell Line | Activity (IC₅₀ in µM) | Reference |
|---|---|---|---|
| N-(1H-benzo[d]imidazol-2-yl)-4-methoxybenzamide | MCF-7 (Breast Cancer) | 3.84 ± 0.62 | acgpubs.org |
| Doxorubicin (Reference Drug) | MCF-7 (Breast Cancer) | 5.93 ± 0.33 | acgpubs.org |
Antimicrobial and Antifungal Evaluations (e.g., Trypanosoma brucei, Fusarium oxysporum, Sclerotinia sclerotiorum, Saccharomyces cerevisiae, Gram-positive/Gram-negative bacteria, Mycobacteria)
The benzamide scaffold has been incorporated into molecules designed to combat bacterial and fungal pathogens.
Antifungal Activity : A collection of 32 N-(4-halobenzyl)amides, including derivatives of both benzoic and cinnamic acids, were evaluated for activity against several Candida species. nih.govresearchgate.net The studies found that ten of the benzamides showed sensitivity, with a vanillic amide derivative demonstrating the lowest Minimum Inhibitory Concentration (MIC). nih.gov Another study on 2-chloro-N-phenylacetamide showed it inhibited fluconazole-resistant Candida albicans and Candida parapsilosis with MIC values from 128 to 256 µg/mL and also inhibited biofilm formation. nih.gov Against Aspergillus flavus, this compound had MICs ranging from 16 to 256 μg/mL. scielo.br
Antibacterial Activity : Research on N-(2-chlorophenyl)-2-hydroxybenzamide , a close structural analog, demonstrated good activity against Gram-positive bacteria. nih.gov In a separate study, N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives were tested, with one compound showing significant activity against S. epidermidis (MIC = 2 µg/mL) and methicillin-resistant S. aureus (MRSA) (MIC = 0.5 µg/mL). sciforum.net
Table 2: Antimicrobial Activity of Related Benzamide and Acetamide Derivatives
| Compound | Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 2-chloro-N-phenylacetamide | Candida spp. (Fluconazole-resistant) | 128 - 256 | nih.gov |
| Aspergillus flavus | 16 - 256 | scielo.br | |
| N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide (cpd 16) | S. epidermidis ATCC14990 | 2 | sciforum.net |
| S. aureus ATCC43300 (MRSA) | 0.5 | sciforum.net |
Information on the activity against Trypanosoma brucei, Fusarium oxysporum, Sclerotinia sclerotiorum, Saccharomyces cerevisiae, and Mycobacteria was not found for the target compound or its close analogs in the reviewed literature.
Antiviral Activity (e.g., Enterovirus 71, Hepatitis B Virus (HBV))
The potential for benzamide derivatives to inhibit viral replication has also been explored.
Hepatitis B Virus (HBV) : The related compound N-(2-benzoyl-4-chlorophenyl)-3-methoxybenzamide has been investigated for its potential antiviral activity, including its ability to inhibit both wild-type and drug-resistant strains of HBV.
Other Viruses : Other studies have shown that N-benzenesulphonyl-benzimidazole derivatives can exert an antiviral effect at micromolar concentrations. nih.gov Additionally, a series of 2,5,6-trisubstituted pyrazine (B50134) compounds, which include carboxamide moieties, were identified as potent allosteric inhibitors of the Zika virus protease, with IC₅₀ values as low as 130 nM. nih.gov
No studies detailing activity against Enterovirus 71 for this compound or its close analogs were identified.
Anti-melanogenesis and Tyrosinase Inhibition Studies
Benzamides have been investigated for their effects on melanin (B1238610) production, primarily through the inhibition of tyrosinase, a key enzyme in the process. doi.org
Tyrosinase Inhibition : While many compounds are designed as direct tyrosinase inhibitors mdpi.comnih.govmdpi.com, some benzamides work through alternative mechanisms. A study on substituted N-benzylbenzamides demonstrated their potential as depigmentation agents via tyrosinase inhibition. doi.org In another example, N-(acryloyl)benzamide derivatives were shown to inhibit mushroom tyrosinase and reduce melanin content in B16F10 melanoma cells. researchgate.net
TRP-2 Inhibition : The related compound N-(3,5-dimethylphenyl)-3-methoxybenzamide was found to inhibit melanin production, but not by affecting tyrosinase directly. nih.govresearchgate.net Instead, it markedly decreased the levels of tyrosinase-related protein 2 (TRP-2), another crucial enzyme in the melanogenesis pathway, via proteasomal degradation. nih.govresearchgate.net This compound also inhibited the proliferation of melanoma cells. nih.gov
Antiplasmodial Potency Against Plasmodium falciparum
Based on a comprehensive review of published scientific literature, there are no available preclinical studies that have investigated or reported on the antiplasmodial potency of this compound against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. While other benzamide and benzimidazole (B57391) derivatives have been explored for antimalarial properties, data specifically for this compound is not present in the public domain. nih.govsemanticscholar.orgresearchgate.netconsensus.app
Mechanistic Investigations at the Molecular and Cellular Level
Modulation of Signaling Pathways (e.g., Hedgehog Signaling Pathway Inhibition)
The 2-methoxybenzamide (B150088) chemical scaffold, which forms the core of this compound, has been identified as a crucial pharmacophore for inhibitors of the Hedgehog (Hh) signaling pathway. This pathway is fundamental during embryonic development and its abnormal activation in adults is implicated in the formation and progression of various cancers, including basal cell carcinoma and medulloblastoma. nih.gov
Research into a series of 2-methoxybenzamide derivatives has shown that these compounds can act as potent antagonists of the Hh signaling pathway. nih.gov In a Gli-luciferase reporter assay, which measures the activity of the downstream effector of the Hh pathway, these inhibitors demonstrated efficacy in the submicromolar range. nih.gov A particularly potent analog from this class, identified in research as compound 21, exhibited an IC₅₀ value of 0.03 µM, signifying strong inhibitory action on the pathway. nih.gov The molecular basis for this inhibition is attributed to the blockade of the Smoothened (Smo) receptor, a critical transmembrane protein in the Hh cascade. nih.gov
Cellular Effects (e.g., Cell Cycle Arrest, Apoptosis Induction)
As a direct consequence of Hedgehog pathway inhibition, 2-methoxybenzamide derivatives have demonstrated significant cellular effects, notably antiproliferative activity. nih.gov The Hh pathway is known to promote cell growth and survival, and its blockade can thus halt cancer cell proliferation.
In vitro experiments have shown that potent 2-methoxybenzamide-based Hh inhibitors can suppress the growth of cancer cell lines. nih.gov Specifically, the exemplar compound 21 from this class showed encouraging antiproliferative activity against a vismodegib-resistant Daoy medulloblastoma cell line. nih.govrsc.org At concentrations of 1 µM and 10 µM, compound 21 reduced cell viability to 72% and 43%, respectively. rsc.org While these antiproliferative outcomes are typically driven by underlying mechanisms such as cell cycle arrest and the induction of apoptosis, specific studies detailing these precise cellular effects for this compound have not been detailed in the available literature.
Identification of Molecular Targets (e.g., Smo Receptor, MreB, MurG, PonA)
Smoothened (Smo) Receptor
The primary molecular target identified for the 2-methoxybenzamide class of inhibitors is the Smoothened (Smo) receptor. nih.gov Smo is a G-protein coupled receptor that plays a pivotal role in transducing the Hedgehog signal across the cell membrane. In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo activity. The 2-methoxybenzamide derivatives function by directly targeting Smo, preventing its ciliary translocation, which is a crucial activation step for downstream signaling. nih.govrsc.org
Molecular docking studies suggest these compounds bind tightly within the 7-transmembrane domain of the Smo receptor. This interaction was found to involve hydrogen bonds with key amino acid residues such as Tyr394 and Arg400. Notably, these compounds have shown efficacy not only against the wild-type (WT) Smo receptor but also against mutated versions that confer resistance to other Hh pathway inhibitors like vismodegib. nih.gov For instance, a lead 2-methoxybenzamide derivative retained its suppressive potency against the D477G Smo mutation, highlighting its potential to overcome certain forms of clinical resistance. nih.govrsc.org
Table 1: Hedgehog Pathway Inhibition for select 2-Methoxybenzamide Derivatives This table presents data for related compounds to illustrate the activity of the chemical class.
| Compound ID (Reference) | Modification (Part B of the molecule) | Nature of Substituent | IC₅₀ (µM) |
|---|---|---|---|
| 17 | Monochloro-phenyl | Electron-withdrawing | 0.12 |
| 18 | Dichloro-phenyl | Electron-withdrawing | 0.26 |
| 19 | Monofluoro-phenyl | Electron-withdrawing | 0.31 |
Data sourced from a study on 2-methoxybenzamide derivatives, illustrating structure-activity relationships.
MreB, MurG, and PonA
There are no published preclinical studies investigating the activity of this compound against the bacterial molecular targets MreB, MurG, or PonA. These proteins are typically associated with bacterial cell wall synthesis and structure, and research on this compound has been focused on its role as a Hedgehog pathway modulator in the context of cancer.
Preclinical Animal Model Studies (Focus on observed activity, not efficacy or safety profiles)
Assessment of Anticonvulsant Activity in Rodent Models
A review of available scientific literature indicates that this compound has not been evaluated for anticonvulsant activity in preclinical rodent models. While various other classes of benzamide derivatives have been assessed in seizure models like the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests, no such data exists for the specific compound this compound. nih.govacs.orgnih.gov
Future Research Directions and Potential Academic Applications
Computational-Driven Design of Novel Benzamide (B126) Scaffolds and Derivatives
The benzamide scaffold is a cornerstone in medicinal chemistry, recognized for its role in a wide array of pharmacologically active compounds. researchgate.net Computational modeling and structure-based drug design are powerful tools that can be leveraged to explore the potential of the N-(2-chlorobenzyl)-2-methoxybenzamide framework for creating novel derivatives with enhanced or entirely new biological activities. sysrevpharm.orgemanresearch.org
Computational approaches, such as the development of pharmacophore models and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, can be applied to a virtual library of derivatives based on the this compound scaffold. nih.gov By analyzing the steric and electronic properties of the 2-chlorobenzyl and 2-methoxybenzamide (B150088) moieties, researchers can predict how modifications to these groups will affect binding to various biological targets. For instance, computational studies on other benzamide derivatives have successfully identified key features required for activity as glucokinase activators. nih.gov A similar in silico approach could be used to screen for potential interactions of novel this compound analogs with a range of receptors and enzymes.
Molecular docking simulations represent another critical computational tool. These simulations can predict the binding affinity and orientation of this compound and its derivatives within the active sites of target proteins. This information is invaluable for guiding the synthesis of new compounds with improved potency and selectivity. For example, docking studies have been instrumental in the development of N-substituted benzamide derivatives as antitumor agents by elucidating their interactions with histone deacetylases (HDACs). researchgate.net
The following table outlines a potential computational workflow for the design of novel benzamide derivatives based on this compound.
| Step | Computational Method | Objective |
| 1 | Scaffold Analysis | Identify key structural features of this compound for modification. |
| 2 | Virtual Library Generation | Create a diverse set of virtual analogs by modifying the core scaffold. |
| 3 | Pharmacophore Modeling | Define the essential steric and electronic features required for a desired biological activity. |
| 4 | 3D-QSAR | Develop a quantitative model to predict the biological activity of the virtual analogs. |
| 5 | Molecular Docking | Predict the binding modes and affinities of the most promising analogs against selected biological targets. |
| 6 | De Novo Design | Generate entirely new molecular structures that fit the binding site of a target protein. |
Exploration of this compound as a Probe for Specific Biological Pathways
Given the biological activities of structurally related compounds, this compound holds promise as a chemical probe to investigate specific biological pathways. A particularly relevant avenue of exploration is the Hedgehog (Hh) signaling pathway, which is crucial in embryonic development and has been implicated in the progression of certain cancers when aberrantly activated. rsc.org
A recent study by Sun et al. (2021) detailed the synthesis and evaluation of a series of 2-methoxybenzamide derivatives as inhibitors of the Hh signaling pathway. rsc.org Their findings revealed that certain compounds with the 2-methoxybenzamide core exhibited potent inhibition of the Smoothened (Smo) receptor, a key component of the Hh pathway. rsc.org The most active compounds in their study featured various substitutions on the benzamide nitrogen. This suggests that the N-(2-chlorobenzyl) moiety of the target compound could confer specific binding properties within the Smo receptor.
Therefore, a focused research program could be designed to assess whether this compound can act as a modulator of the Hh pathway. Such an investigation would typically involve a series of cell-based assays, as outlined in the table below.
| Assay Type | Purpose | Example from Related Research |
| Gli-luc Reporter Assay | To measure the overall activity of the Hedgehog signaling pathway. | Used to determine the IC50 values of 2-methoxybenzamide derivatives. rsc.org |
| Smo Ciliary Translocation Assay | To determine if the compound inhibits the translocation of the Smoothened receptor to the primary cilium, a critical step in pathway activation. | A representative 2-methoxybenzamide derivative was shown to reduce Smo ciliary translocation. rsc.org |
| Mutant Smo Inhibition Assay | To assess the compound's activity against drug-resistant forms of the Smoothened receptor. | An active 2-methoxybenzamide analog was effective against a mutant Smo receptor. rsc.org |
If this compound demonstrates activity in these assays, it could be a valuable tool for researchers studying the intricacies of Hedgehog signaling in both normal physiology and disease states.
Development of Advanced Analytical Techniques for Benzamide Analysis in Complex Matrices
As with any compound of potential biological interest, the ability to accurately and sensitively detect and quantify this compound in complex biological matrices is essential for preclinical research. The development of robust analytical methods is a critical step to enable pharmacokinetic and metabolic studies. Biological matrices of interest would include plasma, urine, and various tissues. cdc.gov
Several advanced analytical techniques are well-suited for the analysis of benzamide derivatives. cdc.gov High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS or LC-MS/MS) is a powerful and widely used method for the quantification of small molecules in biological samples. nih.gov This technique offers high sensitivity and selectivity, allowing for the detection of the parent compound and its potential metabolites.
A column-switching HPLC method with fluorescence detection has been successfully developed for the simultaneous determination of four benzamide antipsychotic drugs in human serum, demonstrating the applicability of this approach to the benzamide class of compounds. nih.gov For this compound, a similar method could be developed. The process would involve optimizing the chromatographic separation, sample extraction, and detection parameters.
The following table summarizes key considerations for the development of an analytical method for this compound.
| Analytical Parameter | Technique/Consideration | Rationale |
| Sample Preparation | Liquid-liquid extraction or solid-phase extraction | To remove interfering substances from the biological matrix and concentrate the analyte. |
| Chromatographic Separation | Reversed-phase HPLC with a suitable column (e.g., C18) | To separate the analyte from endogenous components and potential metabolites. |
| Detection | Mass Spectrometry (MS/MS) or Fluorescence Detection | To achieve high sensitivity and selectivity for accurate quantification. |
| Method Validation | Assessment of linearity, accuracy, precision, and limit of detection | To ensure the reliability and reproducibility of the analytical method according to regulatory guidelines. |
The development of such validated analytical methods would be a crucial enabler for any future preclinical studies on this compound.
Translational Research Opportunities in Preclinical Drug Discovery (avoiding clinical context)
The structural relationship of this compound to known biologically active compounds opens up several avenues for translational research in the preclinical setting. The insights gained from such studies could provide a rationale for the further development of this compound or its derivatives.
Building on the potential for Hedgehog pathway inhibition, preclinical studies could investigate the anti-proliferative effects of this compound in various cancer cell lines known to be dependent on this pathway. For example, medulloblastoma and basal cell carcinoma cell lines are often used for this purpose. The in vitro antiproliferative activity of a related 2-methoxybenzamide derivative against a drug-resistant cell line has already provided encouraging results in this area. rsc.org
Preclinical evaluation of benzamide derivatives has also extended to other therapeutic areas, including their use as anti-fatigue agents and antitumor compounds targeting HDACs. researchgate.netnih.gov This suggests that the this compound scaffold could be explored for a wider range of biological activities beyond Hh pathway modulation.
A typical preclinical research cascade for a compound like this compound would involve a series of in vitro and in vivo studies.
| Research Stage | Example Study | Objective |
| In Vitro Target Validation | Cell-based assays (e.g., Hh pathway activity) | To confirm the compound's mechanism of action at the cellular level. |
| In Vitro Efficacy | Proliferation assays in cancer cell lines | To assess the compound's ability to inhibit the growth of cancer cells. |
| Pharmacokinetic Profiling | In vitro metabolic stability assays (e.g., using liver microsomes) | To evaluate the metabolic stability of the compound. |
| In Vivo Efficacy Models | Xenograft models using human tumor cells in immunocompromised mice | To determine if the compound can inhibit tumor growth in a living organism. |
The data generated from these preclinical studies would be essential to establish a proof-of-concept for the therapeutic potential of this compound or its optimized derivatives, paving the way for further, more advanced stages of drug discovery and development.
Q & A
Q. What are the common synthetic routes for N-(2-chlorobenzyl)-2-methoxybenzamide, and how can reaction conditions be optimized?
this compound is typically synthesized via amide coupling reactions. A standard approach involves reacting 2-methoxybenzoic acid derivatives (e.g., acid chlorides or activated esters) with 2-chlorobenzylamine under basic conditions. For example, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) are effective in forming the amide bond at low temperatures (-50°C) to minimize side reactions . Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. Flow chemistry techniques, as demonstrated for analogous benzamide derivatives, improve scalability and reproducibility by enabling precise control over reaction parameters .
Q. Which analytical techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and amide bond formation .
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- HPLC or UPLC for purity assessment, particularly when optimizing synthetic yields .
Fluorometric methods, as used for related benzamides, can also monitor interactions with metal ions or biological targets .
Q. What structural features of this compound influence its physicochemical properties?
The 2-chlorobenzyl group enhances lipophilicity, potentially improving membrane permeability, while the 2-methoxy moiety contributes to electron-donating effects, stabilizing the aromatic ring. These substitutions also affect crystallinity and solubility in polar solvents like DMSO or ethanol, as observed in structurally similar benzamides .
Advanced Research Questions
Q. How does the substitution pattern of this compound affect its biological activity?
The chlorine atom at the benzyl position increases electrophilicity, potentially enhancing interactions with nucleophilic residues in biological targets (e.g., enzymes or receptors). The methoxy group at the 2-position of the benzamide ring may sterically hinder rotation, stabilizing bioactive conformations. Comparative studies on halogen-substituted analogs (e.g., fluoro or bromo derivatives) suggest that chlorine’s size and electronegativity balance target affinity and metabolic stability . Structure-activity relationship (SAR) studies should prioritize modifying these groups while monitoring activity in assays like kinase inhibition or antimicrobial screens .
Q. What methodologies are recommended for resolving contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity data often arise from variations in assay conditions or impurity profiles. To address this:
- Reproduce assays under standardized protocols (e.g., cell line validation, consistent ATP concentrations in kinase assays).
- Purify the compound via recrystallization or preparative HPLC to ≥95% purity .
- Conduct dose-response studies to establish EC₅₀/IC₅₀ values across multiple replicates.
For example, conflicting cytotoxicity data could be resolved by comparing results in matched cell lines (e.g., HepG2 vs. MCF-7) under identical culture conditions .
Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?
- Prodrug derivatization : Introduce hydrolyzable groups (e.g., esters) to improve oral bioavailability .
- Salt formation : Pair the compound with counterions like hydrochloride to enhance aqueous solubility .
- Microsomal stability assays : Evaluate metabolic degradation using liver microsomes and identify susceptible sites for structural modification (e.g., replacing labile methoxy groups with trifluoromethoxy) .
Q. What are the potential applications of this compound in material science?
Benzamide derivatives with halogen and methoxy substituents exhibit enhanced thermal stability (TGA data shows decomposition temperatures >250°C) and can serve as monomers for high-performance polymers. For instance, analogous compounds have been incorporated into polyamide matrices to improve mechanical strength and solvent resistance .
Methodological Considerations
Q. What experimental designs are recommended for scaling up synthesis while maintaining yield and purity?
- Flow chemistry : Enables continuous production with reduced batch-to-batch variability .
- In-line analytics : Use FTIR or UV-vis probes to monitor reaction progress in real time.
- DoE-guided optimization : Prioritize factors like residence time, temperature, and catalyst loading to maximize efficiency .
Q. How should researchers validate target engagement in mechanistic studies?
- Surface plasmon resonance (SPR) : Measure binding affinity (KD) to purified proteins.
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by monitoring protein stability upon compound treatment .
- Knockout/knockdown models : Use CRISPR/Cas9 to eliminate putative targets and assess activity loss .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
